4'-Fluoro-2'-(trifluoromethyl)acetophenone
Overview
Description
4'-Fluoro-2'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative. While the specific compound is not directly synthesized in the provided papers, related fluorinated acetophenones and their derivatives are discussed, which can give insights into the properties and reactivity of such compounds. For instance, the synthesis of 4-(2',4'-difluorophenyl)acetophenone is described, which shares the characteristic of having fluorine substituents on the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated acetophenones can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which was used to synthesize 4-(2',4'-difluorophenyl)acetophenone with a high yield of 98.7% . Another method described is the three-component reaction of imines, trifluoroacetophenones, and CF2Br2 to produce 4-fluoro-3-oxazolines, which, although not the target molecule, demonstrates the reactivity of trifluoroacetophenones in multi-component reactions .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, has been characterized by various techniques including IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques are essential for confirming the structure of synthesized compounds and can be applied similarly to 4'-Fluoro-2'-(trifluoromethyl)acetophenone.
Chemical Reactions Analysis
Fluorinated acetophenones can participate in further chemical reactions. For example, the synthesis of novel polyimides from a fluorinated aromatic diamine monomer derived from trifluoroacetophenone indicates the potential of such compounds to be used as intermediates in the production of high-performance materials . The electrochemical fluorination of acetophenone also shows the reactivity of the acetophenone core structure towards the introduction of additional fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetophenones are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from trifluoroacetophenone exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The electrochemical fluorination study of acetophenone suggests that the introduction of fluorine atoms can lead to the formation of various isomers and influence the stability of the resulting compounds .
Safety And Hazards
properties
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCCAINPZLAKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372120 | |
Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2'-(trifluoromethyl)acetophenone | |
CAS RN |
208173-21-1 | |
Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208173-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Fluoro-2'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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